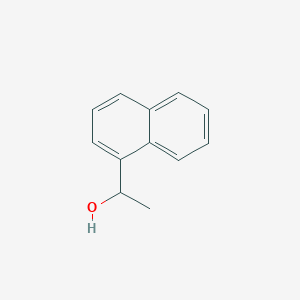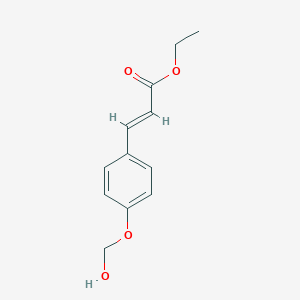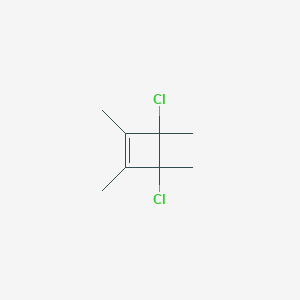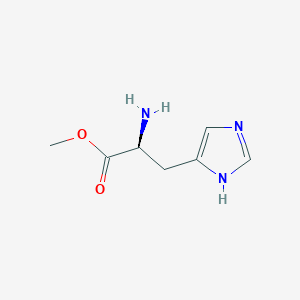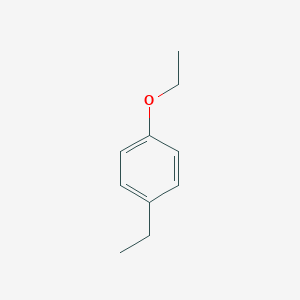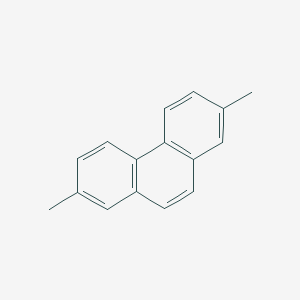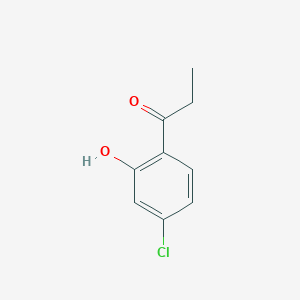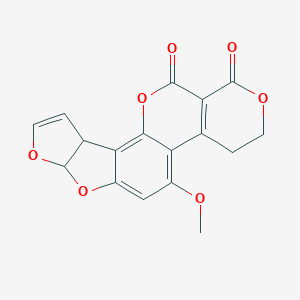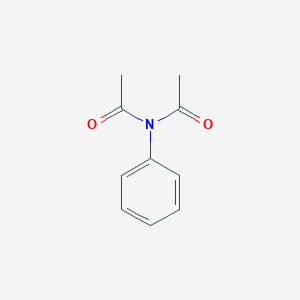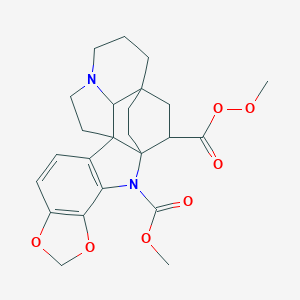
Kopsinine F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kopsinine F is a natural alkaloid that is found in the roots of Kopsia arborea, a plant that is commonly found in Southeast Asia. This alkaloid has been the subject of many scientific studies due to its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of Kopsinine F is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Kopsinine F has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Kopsinine F has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Kopsinine F has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, Kopsinine F has been shown to have anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Kopsinine F in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, Kopsinine F has been shown to have a variety of therapeutic properties, which makes it a promising candidate for drug development. However, one limitation of using Kopsinine F in lab experiments is that it is a complex compound, which may make it difficult to study.
Zukünftige Richtungen
There are many future directions for research on Kopsinine F. One area of research could focus on the development of Kopsinine F-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research could be done to understand the mechanism of action of Kopsinine F and its potential therapeutic properties. Finally, more studies could be done to investigate the safety and toxicity of Kopsinine F.
Conclusion:
In conclusion, Kopsinine F is a natural alkaloid that has been the subject of many scientific studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential therapeutic applications in the treatment of neurological disorders. While there is still much to be learned about Kopsinine F, it is a promising compound for drug development and further research.
Synthesemethoden
Kopsinine F can be synthesized from the root bark of Kopsia arborea using a variety of methods. One of the most common methods involves the extraction of the alkaloid using solvents such as methanol or ethanol. The extracted alkaloid is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Kopsinine F has been the subject of many scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Kopsinine F has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1358-62-9 |
|---|---|
Produktname |
Kopsinine F |
Molekularformel |
C24H28N2O7 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
methyl 21-methylperoxycarbonyl-5,7-dioxa-2,15-diazaheptacyclo[17.2.2.112,15.01,12.03,11.04,8.019,24]tetracosa-3(11),4(8),9-triene-2-carboxylate |
InChI |
InChI=1S/C24H28N2O7/c1-29-21(28)26-17-14(4-5-16-18(17)32-13-31-16)23-9-11-25-10-3-6-22(20(23)25)7-8-24(23,26)15(12-22)19(27)33-30-2/h4-5,15,20H,3,6-13H2,1-2H3 |
InChI-Schlüssel |
VZNKQKIVYCSTMY-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |
Kanonische SMILES |
COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |
Synonyme |
kopsinine F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




